molecular formula C12H13BO4 B14025536 (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid

(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid

Cat. No.: B14025536
M. Wt: 232.04 g/mol
InChI Key: ODGFXLYJXCRCRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene derivatives.

    Methoxymethoxylation: The naphthalene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 4-position.

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biomolecules, leading to the formation of boronate esters . This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function .

Properties

Molecular Formula

C12H13BO4

Molecular Weight

232.04 g/mol

IUPAC Name

[4-(methoxymethoxy)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C12H13BO4/c1-16-8-17-12-7-6-11(13(14)15)9-4-2-3-5-10(9)12/h2-7,14-15H,8H2,1H3

InChI Key

ODGFXLYJXCRCRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)OCOC)(O)O

Origin of Product

United States

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